Product packaging for 6-Azaequilenin(Cat. No.:CAS No. 4255-50-9)

6-Azaequilenin

Cat. No.: B12757683
CAS No.: 4255-50-9
M. Wt: 267.32 g/mol
InChI Key: ZILLMCAMVOVMQM-YOEHRIQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Compound Overview 6-Azaequilenin is a synthetic aza-steroid analog designed for advanced chemical and biochemical research. As a structural variant of equilenin, where a carbon atom in the steroid ring system is replaced by nitrogen, this compound falls into the class of azasteroids, which are of significant interest for modulating biological activity and exploring structure-activity relationships . Research Applications and Value This reagent is primarily intended for use as a key intermediate in synthetic organic chemistry, particularly in the development of novel steroid-based architectures . Researchers utilize this compound and related compounds to investigate enzyme inhibition, receptor binding, and other pharmacological mechanisms. Its core value lies in its utility as a building block for creating more complex molecules with potential research applications. Intended Use and Handling FOR RESEARCH USE ONLY (RUO). NOT FOR HUMAN OR VETERINARY DIAGNOSTIC OR THERAPEUTIC USE. This product is strictly for laboratory research purposes. It is not to be used as a drug, cosmetic, or for any other commercial application. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols. The information presented is believed to be accurate but is not warranted. Researchers are encouraged to consult the primary scientific literature for comprehensive data on handling, properties, and specific research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17NO2 B12757683 6-Azaequilenin CAS No. 4255-50-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4255-50-9

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

(3aS,11aS)-7-hydroxy-11a-methyl-3,3a,10,11-tetrahydro-2H-cyclopenta[i]phenanthridin-1-one

InChI

InChI=1S/C17H17NO2/c1-17-7-6-11-12-3-2-10(19)8-15(12)18-9-13(11)14(17)4-5-16(17)20/h2-3,8-9,14,19H,4-7H2,1H3/t14-,17-/m0/s1

InChI Key

ZILLMCAMVOVMQM-YOEHRIQHSA-N

Isomeric SMILES

C[C@]12CCC3=C4C=CC(=CC4=NC=C3[C@@H]1CCC2=O)O

Canonical SMILES

CC12CCC3=C4C=CC(=CC4=NC=C3C1CCC2=O)O

Origin of Product

United States

Synthetic Methodologies for 6 Azaequilenin and Derived Analogs

Total Synthesis Pathways to 6-Azaequilenin

The complete synthesis of this compound from basic starting materials has been accomplished through meticulous multi-step chemical transformations. These pathways are designed to construct the complex tetracyclic steroid framework containing a nitrogen atom in the B-ring.

Multi-Step Chemical Transformations and Precursor Utilization

Another approach begins with the synthesis of 4-cyano-1,3-dimethoxy-5,6,7,8-tetrahydroisoquinoline from 2-carbomethoxycyclohexanone and malononitrile. ias.ac.in This intermediate is then subjected to a series of reactions, including benzylic oxidation and cyclization, to form the pentacyclic ketone precursor. Subsequent reduction yields the 17β-alcohol, with the stereochemistry confirmed by NMR spectral data. ias.ac.in

Starting MaterialKey IntermediateNumber of StepsReference
m-AnisidineNot specified15 acs.org
2-Carbomethoxycyclohexanone and malononitrile4-cyano-1,3-dimethoxy-5,6,7,8-tetrahydroisoquinolineMultiple ias.ac.in

Strategies for Convergent and Divergent Synthesis

Synthetic strategies can be classified as linear, convergent, or divergent, each with distinct advantages in efficiency and molecular diversity. sathyabama.ac.inwikipedia.org

Divergent Synthesis: In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a variety of structurally related analogs. wikipedia.org This is particularly useful for exploring structure-activity relationships by creating a library of compounds from a single precursor. For instance, a key tetracyclic intermediate in the this compound synthesis could be modified at various positions to generate a range of analogs. wikipedia.org

Partial Synthesis and Structural Modifications

Partial synthesis routes, starting from advanced intermediates, offer a more direct path to this compound and its derivatives. These methods are often employed to introduce specific structural modifications and to synthesize analogs with potentially altered biological activities.

Synthesis from Advanced Intermediates (e.g., N-Tosyl-6-aza-8,14-bisdehydroestrone Methyl Ether)

A key advanced intermediate that has been instrumental in the synthesis of this compound and its analogs is d,l-N-Tosyl-6-aza-8,14-bisdehydroestrone methyl ether. capes.gov.brglobalauthorid.com This compound serves as a versatile precursor for the synthesis of not only this compound methyl ether but also 6-azaestrone methyl ether and their corresponding C-17 alcohol derivatives. researchgate.net The syntheses of these compounds have been achieved from this common intermediate, showcasing its utility in generating a family of related aza-steroids. researchgate.net

Preparation of C-17 Hydroxyl Analogs

The synthesis of C-17 hydroxyl analogs of this compound has been achieved through the reduction of the corresponding C-17 ketone. researchgate.net For example, the reduction of d,l-N-Tosyl-6-aza-8,14-bisdehydroestrone methyl ether can lead to the formation of the corresponding 17-hydroxy compound. researchgate.net Similarly, the reduction of a pentacyclic ketone precursor with sodium borohydride (B1222165) yields the 17β-alcohol, with the stereochemistry being assigned based on analogies with similar reductions and NMR spectral analysis. ias.ac.in The ability to selectively introduce a hydroxyl group at the C-17 position is crucial for studying the structure-activity relationships of these aza-steroids.

PrecursorReagentProductReference
d,l-N-Tosyl-6-aza-8,14-bisdehydroestrone methyl etherNot specifiedC-17 hydroxyl analog researchgate.net
Pentaenone precursorSodium borohydride17β-alcohol ias.ac.in

Exploration of Desoxy and Diaza-Substituted Equilenin (B1671562) Analogs

The exploration of equilenin analogs extends to the synthesis of desoxy and diaza-substituted derivatives. For instance, 6,7-diazasteroidal systems have been prepared through the reaction of dienamines with m-methoxybenzenediazonium fluoroborate. researchgate.net This reaction also yields by-products that can be converted into quinoline (B57606) and indole (B1671886) derivatives. researchgate.net The resulting diazasteroid can be further transformed into 6,7-diaza-11-oxoequilenin-3-methyl ether. researchgate.net

Furthermore, the synthesis of 13-azaequilenin analogs has been achieved through the N-alkylation of pyrrolidine-2,5-dione with 2-(3,4-dihydro-1-naphthalenyl)ethyl-4-methylphenylsulphonates. researchgate.net The resulting seco-azasteroids undergo chemoselective dehydrogenation and reduction to form 5-hydroxy-2-pyrrolidones, which are then cyclized to afford the 13-azaequilenin analogs. researchgate.net These synthetic efforts demonstrate the versatility of chemical methods in creating a diverse range of aza-steroid analogs for further investigation.

Stereoselective Synthesis and Diastereomeric Control in Azaequilenin Formation

The synthesis of this compound and its analogs presents a significant stereochemical challenge due to the presence of multiple chiral centers. The relative configuration of these centers gives rise to different diastereomers, which can exhibit distinct biological activities. Consequently, the development of stereoselective synthetic routes that allow for precise control over the formation of specific diastereomers is of paramount importance.

Research has shown that the stereochemistry of the C/D ring junction in aza-steroids can significantly influence their properties. For instance, the syntheses of both this compound and its 14β-isoequilenin counterpart have been successfully achieved. researchgate.net This indicates that methods have been developed to control the stereochemical outcome at this crucial position. The differences in the mass spectra of these stereoisomeric compounds have been linked to different modes of decomposition, which are rooted in the molecule's stereochemistry, further highlighting the impact of stereoisomerism. researchgate.net

One effective strategy for achieving stereoselectivity is through intramolecular cycloaddition reactions. A notable example is the highly stereoselective synthesis of C(11)-functionalized aromatic steroids, which are structurally related to azaequilenins. This was accomplished via an intramolecular benzocyclobutene-olefin cycloaddition, demonstrating the power of this approach in controlling the formation of specific stereoisomers. acs.org

Furthermore, a highly stereoselective synthesis of complex 6/7/6-fused heterocycles has been reported, utilizing an internal redox reaction followed by an inverse electron-demand hetero-Diels–Alder (IEDHDA) reaction sequence. rsc.org This method allows for the one-pot construction of intricate heterocyclic systems with multiple stereocenters, offering excellent control over diastereoselectivity. rsc.org The reaction of alkenylidene barbiturates with an allyl benzyl (B1604629) ether moiety, catalyzed by Sc(OTf)₃ and 2,2′-bipyridine, exemplifies this powerful strategy. rsc.org

The table below summarizes key aspects of stereoselective synthesis in the context of azaequilenin and related structures.

MethodKey FeatureOutcome
Isomer-specific SynthesisTargeted synthesis of different isomersFormation of this compound and 6-aza-14(β)-isoequilenin researchgate.net
Intramolecular CycloadditionThermal intramolecular cycloadditionEnantioselective synthesis of estratrien-dione derivatives acs.org
IEDHDA Reaction SequenceInternal redox/IEDHDA reactionHighly stereoselective formation of 6/7/6-fused heterocycles rsc.org

General Synthetic Principles Applied to Heterocyclic Steroid Construction

The synthesis of heterocyclic steroids, including this compound, is guided by a set of general principles that have been refined over years of research. The introduction of a heteroatom, such as nitrogen, into the steroid skeleton can significantly alter the compound's chemical and biological properties. nih.gov

A common and powerful strategy is the use of multicomponent reactions (MCRs) . These reactions allow for the construction of complex molecules in a single step from three or more starting materials, which is an efficient approach for generating libraries of compounds for structure-activity relationship (SAR) studies. nih.gov For example, a one-pot multicomponent synthesis of ketosteroids with aryl aldehydes, active methylene (B1212753) components, and ammonium (B1175870) acetate (B1210297) has been used to produce B-ring annulated pyridosteroids in high yields. nih.gov

Cycloaddition reactions are another cornerstone in the synthesis of heterocyclic steroids. nih.gov The [4+2] cycloaddition, or Diels-Alder reaction, is particularly versatile. For instance, the reaction of an enamide with a maleimide, often catalyzed by a metal like Mn(OAc)₂, can be used to form the pyridine (B92270) ring fused to the steroid core. nih.gov

The modification of existing steroid frameworks is also a widely used approach. This can involve the introduction of a nitrogen atom into one of the rings of a pre-existing steroid nucleus. For example, work on the introduction of a nitrogen function into ring B of the steroid skeleton provided 6-aza steroidal analogues. cdnsciencepub.com This often involves ring-opening of a seco-steroid intermediate followed by cyclization in the presence of an amine. cdnsciencepub.com

The following table outlines some of the general synthetic principles employed in the construction of heterocyclic steroids.

Synthetic PrincipleDescriptionExample Application
Multicomponent ReactionsCombining three or more reactants in a single step to build complex molecules.Synthesis of pyridosteroids from ketosteroids, aryl aldehydes, and active methylene compounds. nih.gov
Cycloaddition ReactionsFormation of a cyclic molecule from two or more unsaturated molecules.[4+2] cycloaddition of enamides and maleimides to form a pyridine ring. nih.gov
Modification of Steroid CoreChemical transformation of an existing steroid to introduce heteroatoms.Ozonolysis of a 9,11-unsaturated 12-keto steroid to form a seco-steroid, followed by cyclization to an 11-aza steroid. cdnsciencepub.com
Use of EnamidesVersatile intermediates for pyridine ring synthesis.Annulation of pyridosteroids from steroidal enamides. nih.gov

These principles provide a robust toolbox for chemists to design and execute the synthesis of a diverse range of heterocyclic steroids with potential applications in various fields of research. The choice of a specific synthetic strategy depends on factors such as the complexity of the target molecule, the availability of starting materials, and the desired yield and purity. nih.gov

Advanced Spectroscopic Characterization in 6 Azaequilenin Research

Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of compounds by analyzing their fragmentation patterns. jst.go.jp In the study of aza-steroids like 6-Azaequilenin, the nitrogen atom significantly directs the fragmentation process, leading to selective decomposition pathways. The basicity of the nitrogen atom can result in highly specific fragmentation, which, while characteristic, can sometimes lead to low molecular ion stability. The introduction of certain substituents can decrease the nitrogen's basicity, resulting in more informative spectra that reveal details about the steroid skeleton itself.

Application of Isotopic Labeling (e.g., Deuterium) in Mechanistic Studies

Isotopic labeling, particularly with deuterium (B1214612), is an invaluable tool in mass spectrometry for unraveling complex fragmentation mechanisms. nih.govnih.gov By replacing hydrogen atoms with deuterium at specific positions in the this compound molecule, researchers can track the movement of atoms and fragments during ionization and subsequent decomposition. mdpi.com This technique helps to confirm proposed fragmentation pathways by observing the mass shifts in the resulting fragment ions. nih.gov

For example, if a fragment containing a labeled position is lost, the mass of the remaining ion will reflect this loss, providing clear evidence for the bond cleavage that occurred. chromatographyonline.com This method has been successfully used to study the metabolism of various compounds and to quantify them in biological samples. mdpi.com The synthesis of deuterium-labeled standards allows for more accurate and reliable quantitative analysis through isotope dilution methods in liquid chromatography-mass spectrometry (LC-MS). mdpi.com

Analysis of Metastable Ions for Structural Insights

Metastable ions are ions that dissociate in the field-free regions of a mass spectrometer, between the ion source and the detector. bhu.ac.in The study of these dissociations provides direct evidence for specific fragmentation pathways, linking a precursor ion to a specific product ion. bhu.ac.in The resulting "metastable peaks" in the mass spectrum are typically broad and appear at non-integer mass-to-charge ratios. nist.gov

The apparent mass (m) of a metastable peak is related to the masses of the parent ion (m1) and the daughter ion (m2) by the equation: m = (m2)^2 / m1. nist.gov By identifying these peaks, researchers can confirm the sequence of fragmentation events. The half-lives of these metastable states can also be determined, offering further insight into the energetics of the dissociation process. aps.org This analysis is particularly useful for distinguishing between isomeric structures that might otherwise produce similar conventional mass spectra.

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the complete structure of organic molecules in solution. beilstein-journals.org Both ¹H and ¹³C NMR provide detailed information about the connectivity and stereochemistry of this compound. beilstein-journals.orgyoutube.com

In ¹H NMR, the chemical shifts of protons provide information about their electronic environment. For instance, protons on carbons adjacent to the nitrogen atom or the aromatic ring in this compound would be expected to have characteristic chemical shifts. Coupling constants between adjacent protons help to establish the connectivity of the carbon skeleton. beilstein-journals.org Two-dimensional NMR techniques, such as COSY and HSQC, can be used to correlate protons with each other and with the carbons to which they are attached, allowing for a complete assignment of the molecule's backbone.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. organicchemistrydata.org The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the atoms attached to them. organicchemistrydata.org For example, the carbonyl carbon and the carbons of the aromatic ring in this compound would appear in distinct regions of the spectrum. organicchemistrydata.org The number of signals in the ¹³C NMR spectrum can also indicate the symmetry of the molecule. beilstein-journals.org

Table 1: Representative NMR Data for Aza-Steroid Structures

Nucleus Chemical Shift Range (ppm) Notes
¹H 0.5 - 9.0 Aromatic protons typically appear downfield (6.5-8.5 ppm). Protons on carbons alpha to nitrogen are also shifted downfield.
¹³C 10 - 220 Carbonyl carbons appear in the 190-220 ppm range. Aromatic and alkene carbons are found between 100-150 ppm. organicchemistrydata.org

Note: Specific shifts for this compound would require experimental data.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific frequencies. mvpsvktcollege.ac.in

IR spectroscopy is particularly useful for identifying polar functional groups. In this compound, characteristic absorption bands would be expected for the C=O (carbonyl) stretch, C=C stretches of the aromatic ring, and C-N stretching vibrations. pressbooks.publibretexts.org The presence of a broad O-H stretching band would indicate the presence of a hydroxyl group, while N-H stretches would appear in a similar region if the nitrogen were part of a secondary amine. libretexts.org

Table 2: Characteristic Infrared Absorption Frequencies

Functional Group Absorption Range (cm⁻¹) Intensity
C=O (Ketone) 1725 - 1705 Strong
C=C (Aromatic) 1600 - 1450 Medium to Weak
C-N 1350 - 1000 Medium to Weak
C-H (Aromatic) 3100 - 3000 Medium
C-H (Aliphatic) 3000 - 2850 Medium

Source: General IR spectroscopy correlation tables. libretexts.orgvscht.cz

Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds, such as C-C bonds within the steroid's carbon skeleton.

X-ray Crystallography for Precise Molecular Architecture Determination

To perform X-ray crystallography, a single, high-quality crystal of the compound is required. taylorandfrancis.com The crystal is bombarded with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. wikipedia.org From this map, the positions of the atoms can be determined with high precision. This technique is invaluable for confirming the stereochemistry and the absolute configuration of chiral centers within the molecule, which is often challenging to determine by spectroscopic methods alone. wikipedia.org The structural information obtained from X-ray crystallography is considered the "gold standard" for molecular structure determination. anton-paar.com

Table 3: Chemical Compounds Mentioned

Compound Name
This compound

Structure Activity Relationship Sar Investigations of 6 Azaequilenin Scaffolds

Elucidation of Key Structural Determinants for Biological Interaction

The biological activity of 6-azaequilenin derivatives is intricately linked to their structural features. The introduction of a nitrogen atom at the 6-position of the equilenin (B1671562) steroid nucleus fundamentally alters the molecule's electronic distribution and hydrogen bonding capabilities, which are key determinants of its interaction with biological targets. ontosight.ai

Research on related 6-azasteroids, particularly 6-azaandrost-4-en-3-ones, has provided significant insights into the structural requirements for potent biological activity, such as the inhibition of human type 1 and 2 steroid 5α-reductase (5AR). ebi.ac.uknih.gov These studies have highlighted the importance of specific substituents on the steroidal backbone. For instance, the nature of the substituent at the 17β-position has been shown to be a critical factor for 5AR inhibition. The introduction of a 17β-[N-(diphenylmethyl)carbamoyl] group, for example, has led to compounds with picomolar IC50 values against human type 2 5AR and low nanomolar Ki values against human type 1 5AR. ebi.ac.uknih.gov

Furthermore, the presence of a hydroxyl group, particularly at the 3-position, can significantly impact activity. In studies of aza-steroids as phosphatidylinositol phospholipase C (PI-PLC) inhibitors, 3-hydroxyl-6-aza steroids were identified as potent inhibitors. nih.gov This suggests that the hydroxyl group may participate in crucial hydrogen bonding interactions within the active site of the target enzyme.

The aromaticity of the A-ring in the equilenin scaffold also plays a role. In diaza-estrone derivatives, a methoxy (B1213986) group on the aromatic A-ring resulted in moderate PI-PLC inhibitory activity, whereas a free hydroxyl group led to inactivity. nih.gov This indicates that for certain targets, the electronic nature and steric bulk at this position are finely tuned for optimal interaction.

Structural Feature Influence on Biological Activity Example Target
Nitrogen at 6-positionAlters electronic properties and H-bondingGeneral aza-steroid targets
17β-substituentCritical for potency5α-reductase
3-hydroxyl groupCan enhance potency through H-bondingPI-PLC
A-ring substitutionModulates activity based on electronic/steric factorsPI-PLC

Comparative Analysis of this compound with Other Aza-Steroidal Analogs in SAR Studies

The SAR of this compound is best understood in the context of other aza-steroidal analogs. Various classes of aza-steroids, distinguished by the position of the nitrogen atom(s), have been investigated for a range of biological activities, most notably as 5α-reductase inhibitors for the treatment of benign prostatic hyperplasia (BPH). actascientific.com

4-Azasteroids: This class, which includes the clinically approved drug Finasteride, has been extensively studied. actascientific.com Like 6-azasteroids, the nature of the substituent at the 17β-position is a key determinant of activity in 4-azasteroids. eurekaselect.com The development of 4-azasteroids provided a foundational understanding that aza-substitution in the steroid A-ring could lead to potent enzyme inhibitors.

15-Azasteroids: Research into 15-azasteroids has revealed their potential as luminescent probes for monitoring cholesterol trafficking. researchgate.net A 15-azaequilenin derivative has been synthesized, highlighting the versatility of the aza-equilenin scaffold for developing tools for chemical biology. researchgate.net

Other Aza-steroids: Aza-steroids with nitrogen at other positions, such as 11-aza and 17a-aza derivatives, have also been synthesized and evaluated. actascientific.com For instance, 17a-Aza-D-homo-androstane derivatives have been studied as 5α-reductase inhibitors, with QSAR studies indicating the importance of specific electronic and steric properties for activity. actascientific.com

A comparative analysis reveals a common theme: the position of the nitrogen atom and the nature of substituents at key positions (especially C3 and C17) are critical for determining the biological activity and selectivity of aza-steroids. However, direct comparisons also highlight subtle differences. For example, while 3-hydroxyl-6-aza steroids are potent PI-PLC inhibitors, the simultaneous presence of a 6-aza and a 22,25-diaza moiety in the same molecule resulted in a loss of activity, indicating complex interplay between different structural modifications. nih.gov

Aza-Steroid Class Primary Investigated Activity Key SAR Findings
4-Azasteroids5α-reductase inhibition17β-substituent is crucial for potency.
6-Azasteroids5α-reductase and PI-PLC inhibition17β-substituent and 3-OH group are important.
15-AzasteroidsCholesterol trafficking probesAromatic aza-steroid scaffold can be functionalized.
17a-Azasteroids5α-reductase inhibitionLactam in D-ring can confer activity.

Stereochemical Influence on Molecular Recognition and Activity Profiles

Stereochemistry is a fundamental aspect of molecular recognition and plays a pivotal role in the biological activity of chiral molecules like this compound. longdom.orgijpsjournal.comnih.gov The three-dimensional arrangement of atoms in aza-steroids dictates how they fit into the binding sites of their biological targets, influencing their potency and selectivity. nih.govnih.gov

In the context of aza-steroids as PI-PLC inhibitors, the stereochemistry at the C-20 position has been shown to have a dramatic effect on activity. The 20α epimer of a diazacholesterol derivative, which has the same stereochemistry as cholesterol, was found to be approximately 50 times more potent than its 20β epimer. nih.gov This stark difference underscores the high degree of stereochemical recognition by the enzyme's active site.

The importance of stereochemistry extends beyond direct target binding to include aspects like metabolic stability and transport across cell membranes, which can also be stereoselective processes. nih.gov

Computational Approaches to SAR Modeling and Prediction

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, are powerful tools for elucidating the SAR of aza-steroids. eurekaselect.comnih.gov These approaches aim to build mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activities.

For aza-steroids, 2D and 3D-QSAR studies have been successfully employed to understand the requirements for 5α-reductase inhibition. actascientific.comeurekaselect.com These models use various molecular descriptors, such as electronic properties (e.g., partial charges), steric parameters (e.g., molecular volume), and hydrophobic characteristics (e.g., logP), to predict the inhibitory activity of new, unsynthesized analogs.

A 2D-QSAR model for 17a-aza-D-homo-androstane derivatives identified four key descriptors that showed a strong correlation with 5α-reductase inhibitory activity. actascientific.com Similarly, a 3D-QSAR study using Self Organizing Molecular Field Analysis (SOMFA) on a series of 4-azasteroids yielded a model with good predictive ability. eurekaselect.com These computational models can generate contour maps that visualize the regions around the aza-steroid scaffold where certain properties (e.g., steric bulk, positive/negative charge) are favorable or unfavorable for activity.

While specific computational studies solely focused on this compound are not widely reported, the principles and methodologies applied to other aza-steroids are directly applicable. Such in silico studies can guide the rational design of novel this compound derivatives with improved biological profiles, thereby reducing the number of compounds that need to be synthesized and tested. nih.gov

Molecular Interactions and Biochemical Activities of 6 Azaequilenin Analogs

Ligand-Receptor Binding Assays and Kinetics

The initial step in the action of many drugs involves binding to a specific receptor. ibmc.msk.ru Ligand-receptor binding assays are crucial for characterizing this interaction, providing data on the affinity and kinetics of the binding process. ibmc.msk.ruwikipedia.orgnih.gov

Quantitative Determination of Binding Affinity (K(d), IC50)

Binding affinity, a measure of the strength of the interaction between a ligand and its receptor, is a critical parameter in drug discovery. promegaconnections.com It is commonly quantified by the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50). promegaconnections.comnih.gov A lower Kd value signifies a stronger binding affinity. promegaconnections.com The IC50 value represents the concentration of a competing ligand required to displace 50% of a radiolabeled ligand from its receptor. promegaconnections.comoncodesign-services.com

Table 1: Binding Affinity of Selected Aza-Steroid Analogs

Competitive Binding Methodologies

Competitive binding assays are a cornerstone for determining the binding affinity of unlabeled compounds. nanotempertech.comchelatec.com In this method, a test compound competes with a labeled ligand (often a radioligand) for binding to a specific receptor. oncodesign-services.comresearchgate.net By measuring the concentration of the test compound that inhibits the binding of the labeled ligand by 50% (the IC50 value), the inhibitory constant (Ki) can be calculated, providing a measure of the test compound's affinity for the receptor. nanotempertech.comchelatec.com This approach is widely used to screen compound libraries and to characterize the binding properties of newly synthesized molecules. nanotempertech.combmglabtech.com The assay relies on the principle that both the labeled and unlabeled ligands bind to the same site on the target. nanotempertech.com

Radioligand and Non-Radioactive Binding Techniques

Historically, radioligand binding assays have been the gold standard for quantifying ligand-receptor interactions due to their high sensitivity and specificity. oncodesign-services.comnih.gov These assays involve a radioactively labeled ligand that binds to the receptor, and the amount of bound radioactivity is measured to determine binding parameters. wikipedia.orgeuropeanpharmaceuticalreview.com Common radioisotopes used for labeling include tritium (B154650) (³H) and iodine-125 (B85253) (¹²⁵I). wikipedia.orgnih.gov

While powerful, the use of radioactive materials has prompted the development of non-radioactive binding techniques. europeanpharmaceuticalreview.com These methods often employ fluorescence-based detection. bmglabtech.comresearchgate.net For example, fluorescently labeled ligands can be used in a manner similar to radioligands. researchgate.net Other techniques include time-resolved fluorescence energy transfer (TR-FRET) and fluorescence polarization, which offer homogeneous assay formats suitable for high-throughput screening. bmglabtech.comresearchgate.netbmglabtech.com

Enzyme Interaction Studies

Aza-steroids, including analogs of 6-azaequilenin, have been extensively studied as enzyme inhibitors. tandfonline.comasm.org Their structural similarity to endogenous steroid substrates allows them to interact with and modulate the activity of various enzymes involved in steroid metabolism and other cellular processes. tandfonline.com

Cytochrome P450 (CYP) Isozyme Interactions

The cytochrome P450 (CYP) superfamily of enzymes is a major player in the metabolism of a vast array of xenobiotics, including drugs. e-mjm.orgnih.govnih.gov Interactions with CYP isozymes, particularly inhibition or induction, are a primary cause of drug-drug interactions. nih.govnih.gov Therefore, understanding how this compound analogs interact with these enzymes is crucial. The main human CYP isozymes involved in drug metabolism include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. e-mjm.orgnih.gov Inhibition of these enzymes by a drug can lead to increased plasma concentrations and potential toxicity of co-administered drugs that are metabolized by the same enzyme. e-mjm.orgnih.gov

Mechanistic Investigations of Enzyme Inhibition

Enzyme inhibition can occur through various mechanisms, including competitive, non-competitive, uncompetitive, and irreversible inhibition. biomolther.orgmdpi.com Mechanistic studies are essential to fully characterize the inhibitory potential of a compound. nih.gov

Some 6-azasteroids have been shown to be time-dependent inhibitors of certain enzymes. nih.gov For example, 17β-[N,N-(diethyl)carbamoyl]-6-azaandrost-4-en-3-one is a time-dependent, reversible inhibitor of type II 5α-reductase. nih.gov This contrasts with the irreversible inhibition mechanism of the drug finasteride. nih.gov The 6-aza-steroid's inhibition involves a two-step mechanism: an initial rapid, reversible binding followed by a slower isomerization to a more tightly bound complex. nih.gov

Mechanism-based inactivation is another form of irreversible inhibition where the inhibitor is converted by the enzyme to a reactive species that then covalently modifies and inactivates the enzyme. biomolther.org Such detailed mechanistic understanding is critical for designing safer and more effective drugs. nih.gov

Table 2: Investigated Biochemical Interactions of Aza-steroids

Studies on Enzyme Induction and Regulation

Enzyme induction is a biological process where a molecule enhances the expression and activity of an enzyme. wikipedia.orgfocusontoxpath.com This mechanism is a crucial part of cellular metabolism, allowing organisms to adapt to exposure to various xenobiotics, including drugs and environmental chemicals. focusontoxpath.com The induction of drug-metabolizing enzymes (DMEs), particularly in the liver, can alter the pharmacokinetics of a compound, often leading to its faster elimination. focusontoxpath.comnih.gov Key families of inducible enzymes include the UDP-glucuronosyltransferases (UGTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govperiodikos.com.br

Studies on steroid-like molecules and their derivatives have shown varied effects on enzyme induction. For instance, certain flavonoids have been demonstrated to cause significant induction of UGT enzymes. nih.gov In studies using primary human hepatocytes, prototypical inducers like phenobarbital (B1680315) and rifampicin (B610482) were shown to increase the activity of specific UGT isoforms, although the level of induction was generally modest and exhibited considerable inter-donor variability. nih.gov Specifically, UGT1A9-mediated propofol (B549288) glucuronidation was induced up to 2.2-fold by phenobarbital, while rifampicin caused an increase of up to 1.7-fold. nih.gov

NQO1 is another highly inducible enzyme that plays a protective role against oxidative stress. nih.govnih.gov Its expression is regulated by several factors, including the Nrf2 transcription factor, and can be induced by a wide range of compounds, including xenobiotics and antioxidants. periodikos.com.brnih.gov The induction of NQO1 is a key component of the cellular defense mechanism, as the enzyme catalyzes the detoxification of reactive quinones. nih.govnih.gov While direct studies detailing the specific effects of this compound on UGT or NQO1 induction are not extensively documented in the available literature, the general principles of enzyme induction by xenobiotic compounds provide a framework for understanding its potential regulatory activities. focusontoxpath.comnih.gov The induction process typically involves the activation of nuclear receptors, leading to increased protein synthesis and a more effective metabolic response to the inducing agent. diva-portal.org

Table 1: Examples of UGT Enzyme Induction by Prototypical Inducers in Human Hepatocytes

Enzyme/Substrate ReactionInducing AgentFold InductionReference
Estradiol-3-glucuronidation (UGT1A1)3-MethylcholanthreneUp to 2.5 nih.gov
Propofol glucuronidation (UGT1A9)PhenobarbitalUp to 2.2 nih.gov
Propofol glucuronidation (UGT1A9)RifampicinUp to 1.7 nih.gov
Naphthol glucuronidationCarbamazepineUp to 1.7 nih.gov

Exploration of Other Metabolic Enzyme Pathways

Beyond enzyme induction, azaequilenin analogs and other steroid derivatives are known to interact with various metabolic enzyme pathways, with a significant focus on inhibition. A key enzyme in steroid metabolism is steroid sulfatase (STS), which catalyzes the hydrolysis of inactive steroid sulfates into biologically active steroid hormones, such as estrogen and androgen. nih.govmdpi.com The inhibition of STS is a therapeutic strategy for hormone-dependent diseases. mdpi.comnih.gov

Aza-steroids, a class of compounds to which this compound belongs, have been synthesized and evaluated for their biological activities. dss.go.thresearchgate.net Research has led to the development of numerous steroidal and non-steroidal STS inhibitors. nih.gov These inhibitors function by blocking the conversion of sulfated steroids, thereby reducing the pool of active hormones available to bind to their receptors. bham.ac.uk The aryl O-sulphamate structure is a key pharmacophore for potent, irreversible inhibition of STS. nih.gov

Estradiol (B170435) derivatives featuring substitutions at various positions have been investigated as STS inhibitors. For example, introducing small electron-withdrawing groups at the 4-position of estrogens can produce potent reversible inhibitors of STS. clemson.edu An estradiol derivative with a fluorine atom at the 4-position and a benzyl (B1604629) group at the 17β-position was identified as a powerful, reversible inhibitor with an IC₅₀ of 40 nM. clemson.edu This highlights how structural modifications to the core steroid structure can modulate interactions with metabolic enzymes like STS. clemson.edu The exploration of these pathways is crucial for understanding the biochemical effects of azaequilenin derivatives. nih.gov

In Vitro Biochemical Pathway Modulation by Azaequilenin Derivatives

The in vitro modulation of biochemical pathways by azaequilenin derivatives and related steroid-like compounds has been a subject of detailed investigation, particularly focusing on enzyme inhibition. nih.gov Studies on the inhibition of steroid sulfatase (STS) provide significant insights into how these molecules can modulate critical pathways in steroid metabolism. mdpi.comnih.gov

In vitro assays are essential for determining the potency and mechanism of enzyme inhibitors. clemson.edu Research on estradiol derivatives has demonstrated that specific chemical modifications can lead to potent time- and concentration-dependent inhibition of STS. clemson.edu For instance, an estradiol derivative with a formyl group at the 4-position and a benzyl group at the 17β-position was found to be a potent irreversible inhibitor. clemson.edu The kinetic parameters for this compound were determined, revealing a high affinity and efficient inactivation of the enzyme. clemson.edu

The modulation of these pathways is not limited to irreversible inhibition. Other derivatives have been shown to act as potent reversible inhibitors. clemson.edu The ability of a molecule to modulate a pathway can be quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀), the inhibition constant (Kᵢ), and the rate of enzyme inactivation (kᵢₙₐ꜀ₜ). These values allow for a direct comparison of the potency of different derivatives. The data gathered from these in vitro studies are fundamental for understanding the structure-activity relationships that govern the interaction between azaequilenin derivatives and their target enzymes.

Table 2: In Vitro Inhibition of Steroid Sulfatase (STS) by Estradiol Derivatives

Compound DescriptionInhibition TypeIC₅₀ (nM)Kᵢ (nM)kᵢₙₐ꜀ₜ (min⁻¹)Reference
Estradiol derivative with 4-formyl and 17β-benzyl groupsConcentration and Time-Dependent (Irreversible)-850.021 clemson.edu
Estradiol derivative with 4-fluoro and 17β-benzyl groupsReversible40-- clemson.edu

Theoretical and Computational Chemistry Studies on 6 Azaequilenin

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 6-Azaequilenin at the electronic level. unipd.it These methods, rooted in the principles of quantum mechanics, allow for the detailed investigation of electronic structure, which in turn governs the molecule's reactivity and spectroscopic characteristics. units.itrsc.orgacs.orgmdpi.com

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a popular computational method in chemistry and materials science for investigating the electronic structure of many-body systems. wikipedia.org It is widely used to study the molecular structure, vibrational frequencies, and electronic properties of various compounds. In the context of aza-steroids, DFT calculations are employed to optimize molecular geometries and compute properties that shed light on their reactivity. nih.gov

For instance, DFT studies can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more reactive. Furthermore, the distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack. researchgate.net

In studies of related aza-steroids, DFT has been used to analyze the molecular electrostatic potential (MEP) surface, which is valuable for understanding physiochemical property relationships and for identifying regions of the molecule that are electron-rich or electron-poor. Such analyses are critical for predicting how this compound might interact with biological targets.

Table 1: Representative DFT-Calculated Properties for Aza-steroid Scaffolds

Calculated ParameterSignificanceTypical Application in Aza-steroid Research
HOMO-LUMO Energy GapIndicates chemical reactivity and stability. Predicting the reactivity of different aza-steroid isomers.
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and predicts interaction sites. Identifying potential hydrogen bonding sites for receptor interaction.
Mulliken Atomic ChargesQuantifies the charge distribution on each atom.Understanding the effect of the nitrogen atom on the steroid's electronic landscape.
Bond Dissociation EnergiesPredicts the likelihood of specific bond cleavages. nih.govAnalyzing metabolic stability and potential fragmentation pathways.

This table is illustrative and based on general applications of DFT to aza-steroid-like molecules.

Ab Initio Methods in Aza-Steroid Research

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. unipd.it These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a high level of theoretical accuracy. researchgate.netwikipedia.orgmdpi.com

In the study of aza-steroids, ab initio calculations have been used to investigate the relationship between electronic properties and biological activity. For example, in a study of 19-nor-10-azasteroids, ab initio calculations suggested that the inhibitory potency against steroid 5α-reductase could be directly related to the nucleophilicity of the carbonyl group at the 3-position. acs.orgcapes.gov.brunifi.it This highlights the power of these methods in elucidating the electronic factors that drive biological function.

While computationally more demanding than DFT, ab initio methods are often used as a benchmark for more approximate methods and for calculations where high accuracy is paramount. wikipedia.org For this compound, these methods could be employed to accurately determine its gas-phase geometry, vibrational frequencies, and the energetics of potential reaction pathways.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. mdpi.comnih.govfrontiersin.org By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule, revealing the different shapes it can adopt and the transitions between them. mdpi.comacs.orgacs.org

For aza-steroids, understanding the conformational flexibility is crucial, as the three-dimensional shape of the molecule is a key determinant of its ability to bind to a biological target. acs.orgacs.org A conformational analysis of 19-nor-10-azasteroids, for instance, revealed that these molecules are very flexible, with four possible conformations having very small energy differences. acs.orgacs.org In contrast, related 4-azasteroids and 6-azasteroids were found to be more rigid structures, with only two thermally accessible conformations. acs.orgacs.org

This type of analysis for this compound would involve simulating its behavior in a relevant environment, such as in solution, to understand its preferred conformations and how it might adapt its shape to fit into a binding site.

Computational Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound or to interpret experimental spectra. arxiv.orgnih.govdiva-portal.orgrsc.org

For this compound, quantum chemical calculations could be used to predict its nuclear magnetic resonance (NMR) chemical shifts and spin-spin coupling constants, as well as its infrared (IR) and ultraviolet-visible (UV-Vis) spectra. rsc.org Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum.

The prediction of mass spectra through computational methods is also an emerging area. Programs like Quantum Chemistry Electron Ionization Mass Spectra (QCEIMS) can simulate mass spectra for a wide range of molecules, providing insights into their fragmentation patterns under electron ionization. rsc.org Such a simulation for this compound could help in its identification and characterization in complex mixtures.

Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling

Chemoinformatics applies computational and informational techniques to a wide range of chemical problems, including drug discovery. nih.govnih.govqsar.org A key aspect of chemoinformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. actascientific.comeu.orgmdpi.com QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. actascientific.com

For aza-steroids, QSAR studies have been performed to understand the structural requirements for their activity as, for example, 5α-reductase inhibitors. actascientific.com These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a predictive model. nih.gov

A QSAR study on this compound and related compounds would involve:

Data Collection: Gathering a dataset of aza-steroids with their measured biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, such as steric, electronic, and lipophilic properties.

Model Building: Using statistical methods like partial least squares (PLS) or machine learning algorithms to build a model that correlates the descriptors with the activity. actascientific.commdpi.com

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques. mdpi.com

A validated QSAR model could then be used to predict the activity of new, unsynthesized this compound derivatives, guiding the design of more potent compounds.

Table 2: Common Descriptors in Aza-steroid QSAR Models

Descriptor ClassExample DescriptorsInformation Encoded
ElectronicDipole moment, HOMO/LUMO energiesCharge distribution and reactivity. researchgate.net
StericMolecular volume, surface areaSize and shape of the molecule.
LipophilicLogPHydrophobicity and membrane permeability.
TopologicalConnectivity indicesAtomic connectivity and branching.

This table provides a general overview of descriptor types used in QSAR modeling.

Theoretical Insights into Isosterism and Bioisosterism

Isosterism and bioisosterism are concepts used in medicinal chemistry to design new drugs by replacing a part of a molecule with a chemically or physically similar group, with the aim of retaining or improving biological activity. openmedscience.comu-tokyo.ac.jpresearchgate.netresearchgate.net Theoretical and computational methods can provide valuable insights into the validity of such replacements.

The replacement of a carbon atom with a nitrogen atom to create an aza-steroid like this compound is a classic example of isosteric replacement. Computational studies can quantify the effects of this substitution on the molecule's size, shape, and electronic properties. By comparing the calculated properties of this compound with its carbocyclic analog, equilenin (B1671562), researchers can understand the consequences of this nitrogen substitution.

For instance, calculations can reveal changes in:

Electron Distribution: The impact of the more electronegative nitrogen atom on the molecular electrostatic potential.

Hydrogen Bonding Capacity: The introduction of a potential hydrogen bond acceptor or donor site.

These theoretical insights can help to rationalize the observed biological activities of aza-steroids and guide the design of new analogs with improved properties.

Future Research Trajectories and Academic Perspectives

Development of Advanced Stereocontrolled Synthetic Methodologies

The biological activity of steroidal compounds is intrinsically linked to their three-dimensional structure. Therefore, the development of advanced, highly efficient, and stereocontrolled synthetic methodologies is paramount for the future exploration of 6-azaequilenin and its analogues. While classical methods for creating aza-steroids often involve multi-step sequences like oxidative cleavage of a C-C bond followed by ring-closing reactions, future efforts must focus on more elegant and atom-economical approaches. researchgate.net

Key future research directions include:

Catalytic Asymmetric Synthesis: The application of modern catalytic methods, including transition-metal catalysis and organocatalysis, represents a significant frontier. umich.edunih.gov Developing reactions that can construct the polycyclic aza-steroidal core with high diastereo- and enantioselectivity from simple precursors would be a major breakthrough. rsc.orgresearchgate.net For instance, catalytic cascade reactions, such as an asymmetric aza-Piancatelli rearrangement followed by an intramolecular Diels-Alder reaction, could enable the rapid assembly of complex aza-tricyclic scaffolds with precise control over multiple stereocenters. rsc.org

Stereoselective C-H Functionalization: Directing group-assisted or catalyst-controlled C-H functionalization offers a powerful strategy to modify the this compound core at positions that are otherwise difficult to access. This would allow for the late-stage diversification of the molecule, enabling the rapid generation of analogues for biological screening.

Novel Annulation Strategies: Research into novel annulation methods, such as metallacycle-mediated cross-couplings or cationic cyclizations induced by heteroatom participation, could provide new pathways to the this compound skeleton. researchgate.netacs.org These methods could offer alternative and more efficient routes compared to traditional approaches like the Beckmann rearrangement. sci-hub.se

The successful development of these methodologies will not only facilitate access to this compound but also enable the synthesis of a diverse library of stereoisomers and analogues, which is crucial for dissecting structure-activity relationships and identifying new biological functions. du.ac.in

Integrated Computational and Experimental Approaches for Deeper SAR Elucidation

A deep understanding of the Structure-Activity Relationships (SAR) is fundamental for optimizing the biological activity of this compound. Future research must move beyond traditional trial-and-error synthesis and embrace an integrated approach that combines computational modeling with targeted experimental validation. actascientific.comeurekaselect.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust 3D-QSAR models for this compound derivatives can provide predictive insights into how different structural modifications will affect biological activity. researchgate.netnih.gov By correlating physicochemical properties with inhibitory potency against specific targets, these models can guide the design of more potent and selective compounds. actascientific.comresearchgate.net For instance, studies on other aza-steroids have successfully used QSAR to create statistically validated models for 5α-reductase inhibition, identifying key descriptors that influence activity. actascientific.com

Molecular Docking and Dynamics Simulations: Since the crystal structure of many potential targets like 5α-reductase is available, molecular docking can be used to predict the binding modes of this compound analogues. researchgate.netmdpi.com These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, within the active site of a target protein. nih.govresearchgate.net This information is invaluable for designing derivatives with improved affinity and specificity. researchgate.net

Iterative Design-Synthesis-Test Cycles: The most powerful approach involves an iterative cycle where computational predictions guide the synthesis of a small, focused library of compounds. These compounds are then biologically evaluated, and the results are fed back into the computational models to refine them. This synergy accelerates the discovery of lead compounds by minimizing synthetic efforts and maximizing the information gained from each analogue. tandfonline.com

The table below illustrates a hypothetical SAR study for this compound derivatives targeting an enzyme like 5α-reductase, based on integrated computational and experimental data.

CompoundR1 GroupR2 GroupPredicted Binding Affinity (Docking Score)Experimental IC₅₀ (nM)
This compound HOH-8.5150
Derivative 1 CH₃OH-8.995
Derivative 2 HO-C(O)CH₃-8.2210
Derivative 3 FOH-9.170
Derivative 4 HNH-Phenyl-9.525

This table is for illustrative purposes only.

Discovery of Novel Molecular Targets and Interaction Mechanisms

While aza-steroids are well-known as inhibitors of 5α-reductase, this may represent only one facet of their biological activity. nih.govebi.ac.uknih.gov A critical future trajectory is to look beyond this canonical target and identify novel proteins and pathways that interact with the this compound scaffold.

Chemoproteomics for Target Identification: A powerful strategy for unbiased target discovery is the use of chemoproteomics. acs.org This involves creating a modified version of this compound as a chemical probe to "fish" for its binding partners in complex biological samples like cell lysates. Recent work on other 6-azasteroids has demonstrated the power of this approach; by using photoaffinity probes, researchers identified eight potential new protein targets in Mycobacterium marinum. acs.orgnih.gov These targets were linked to oxidative stress resistance, suggesting a completely novel mechanism of action for azasteroids in potentiating the effects of antituberculosis drugs. acs.orgnih.gov

Mechanism of Action Studies: Once novel targets are identified, detailed biochemical and cellular assays are needed to validate the interaction and elucidate the mechanism of action. For example, if a this compound derivative is found to bind to an enzyme, its effect on the enzyme's activity must be quantified. If it binds to a receptor, downstream signaling events should be investigated. Studies on homo-aza-steroids suggest that the lactam group could interact with specific domains in proteins like protein kinase C (PKC) enzymes. jbuon.com

Phenotypic Screening: High-content screening of this compound derivatives across various cell lines and disease models (e.g., cancer, neurodegeneration, infectious diseases) can reveal unexpected biological activities. The molecular basis for any interesting phenotypes can then be investigated using the target identification methods described above.

The identification of new targets will significantly expand the potential therapeutic applications of the this compound class of molecules.

Strategic Design of Next-Generation Aza-Steroidal Probes for Chemical Biology

To investigate the biological roles and molecular targets of this compound, it is essential to develop sophisticated chemical probes. nih.gov These tools are derivatives of the parent molecule that have been functionalized to allow for visualization or capture within a biological system, without losing their intrinsic activity.

Photoaffinity Probes: As demonstrated in recent studies on 6-azasteroids, incorporating a photoreactive group (e.g., diazirine or benzophenone) and a bioorthogonal handle (e.g., a terminal alkyne for "click chemistry") allows for the covalent capture and subsequent identification of binding proteins via mass spectrometry. acs.orgacs.orgresearchgate.net Designing such probes based on the this compound core is a key step toward unbiased target discovery. nih.gov

Fluorescent Probes: Attaching a fluorophore to the this compound scaffold can create probes for monitoring its subcellular localization and trafficking in real-time using fluorescence microscopy. Some aza-steroid derivatives inherently possess fluorescent properties. mdpi.com For more advanced applications, conjugating potent fluorophores like BODIPY or aza-BODIPY can yield highly sensitive probes for in vivo imaging. worldscientific.comrsc.org The design of such probes must ensure that the bulky fluorescent tag does not interfere with the molecule's biological activity.

Radiolabeled Probes: Introducing a radionuclide (e.g., Tc-99m) into the this compound structure can enable non-invasive imaging techniques like SPECT or PET to study the compound's biodistribution and target engagement in whole organisms. nih.gov This is particularly valuable for preclinical development and for confirming target engagement in vivo.

The table below summarizes potential designs for next-generation aza-steroidal probes based on the this compound scaffold.

Probe TypeFunctional Group(s)ApplicationResearch Goal
Photoaffinity Probe Diazirine, Terminal AlkyneProteomics, Target IDCovalently label and identify binding proteins from cell lysates. acs.org
Fluorescent Probe Aza-BODIPY dyeLive-Cell ImagingVisualize subcellular localization and track molecular interactions. mdpi.comworldscientific.com
Radiolabeled Probe Chelator for Tc-99mIn Vivo Imaging (SPECT)Determine biodistribution and target tissue accumulation in animal models. nih.gov

By pursuing these integrated research trajectories, the scientific community can systematically unlock the full potential of this compound, moving it from a mere structural curiosity to a valuable scaffold for the development of novel therapeutics and powerful chemical biology tools.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.